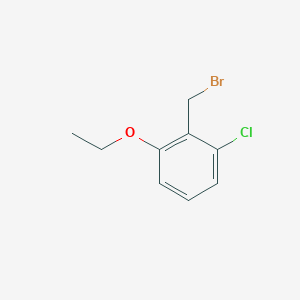

2-(Bromomethyl)-1-chloro-3-ethoxybenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups present .Chemical Reactions Analysis

This involves detailing the chemical reactions the compound can undergo, including any reactants it can react with and the products formed .Physical And Chemical Properties Analysis

This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .科学的研究の応用

Bromomethylation of Aromatic Hydrocarbons

2-(Bromomethyl)-1-chloro-3-ethoxybenzene is utilized in the bromomethylation of toluene, ethylbenzene, and cumene, producing high yields of mono(bromomethyl) derivatives. This process results in mixtures of ortho and para isomers, with the orientation influenced by steric effects similar to those observed in chloromethylation reactions. The quantitative proportions of these isomers have been established through oxidation into corresponding benzenedicarboxylic acids (Nazarov & Semenovsky, 1958).

Steric Protection in Organic Synthesis

The compound has been used for preparing sterically hindered bromobenzene derivatives, which are then converted into phosphonous dichlorides. These derivatives serve to stabilize low-coordinate phosphorus compounds, highlighting the utility of 2-(Bromomethyl)-1-chloro-3-ethoxybenzene in creating complex molecular structures (Yoshifuji, Kamijo, & Toyota, 1993).

Synthesis of Hyperbranched Polymers

One notable application is in the synthesis of hyperbranched polyethers, where 5-(Bromomethyl)-1,3-dihydroxybenzene, a related compound, undergoes self-condensation to produce polymers with significant molecular weights. This process involves both O-alkylation and C-alkylation, generating polymers with numerous phenolic hydroxyl groups that can be modified through acylation, benzylation, or silylation (Uhrich, Hawker, Fréchet, & Turner, 1992).

Crystal Structure Analysis

The solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, a structurally related compound, have been studied for their crystal structures. These analyses reveal significant insights into the arrangement and reactivity of bromomethylated compounds, contributing to the understanding of their behavior in various solvates (Szlachcic, Migda, & Stadnicka, 2007).

Comparative Monomer Studies

In the realm of conducting polymers, 1,4-bis(bromomethyl)- and 1,4-bis(chloromethyl)-2-(2′-ethylhexyloxy)-5-methoxybenzene were compared as monomers. The study found that the bis(bromomethyl) monomer offered superior yields, molecular weights, and polydispersities, demonstrating its value in the synthesis of high-performance materials (Sanford et al., 1999).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(bromomethyl)-1-chloro-3-ethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO/c1-2-12-9-5-3-4-8(11)7(9)6-10/h3-5H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHJIKLNSUEHPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)Cl)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-1-chloro-3-ethoxybenzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B2575385.png)

![2-[Methylsulfanyl(thiomorpholin-4-yl)methylidene]propanedinitrile](/img/structure/B2575386.png)

![(Z)-3-[4-[(3-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2575388.png)

![2-Benzyl-2-azabicyclo[2.2.1]heptane-6-carbonitrile](/img/structure/B2575390.png)

![3-[1-(furan-2-yl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2575393.png)

![2-(4-methoxyphenyl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2575399.png)

![(Z)-ethyl 3-allyl-2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2575404.png)

![N-(3,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2575406.png)

![(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2575407.png)